5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18715841
InChI: InChI=1S/C22H21N5O3/c1-13-4-5-14(10-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-6-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26)
SMILES:
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide

CAS No.:

Cat. No.: VC18715841

Molecular Formula: C22H21N5O3

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide -

Specification

Molecular Formula C22H21N5O3
Molecular Weight 403.4 g/mol
IUPAC Name 5-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide
Standard InChI InChI=1S/C22H21N5O3/c1-13-4-5-14(10-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-6-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26)
Standard InChI Key JRJFRHPDXVGXKH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC)C(=O)N

Introduction

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is a complex organic compound belonging to the class of imidazopyrazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and molecular biology. The compound's unique structure combines an imidazo[1,2-a]pyrazine moiety with a methoxy-substituted aniline, indicating its potential as a bioactive agent.

Synthesis

The synthesis of 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide involves multi-step organic reactions. While specific synthetic routes are often proprietary or detailed in patents, general methods may include careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action for compounds like 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide often involves interaction with specific proteins or enzymes within biological pathways. Research indicates that imidazopyrazine derivatives have shown promise in inhibiting specific kinases involved in cancer progression.

Potential Applications

5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide has potential applications in:

  • Oncology: As a kinase inhibitor, it could play a role in treating various cancers by inhibiting cell proliferation pathways.

  • Molecular Biology: Its unique structure suggests potential utility in studying biological pathways and developing targeted therapies.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamideNot specifiedApproximately 403.44 (similar compounds)1181328-85-7
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamideC22H21N5O3403.41181328-52-8
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide (variant)C22H21N5O4419.41181329-08-7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator